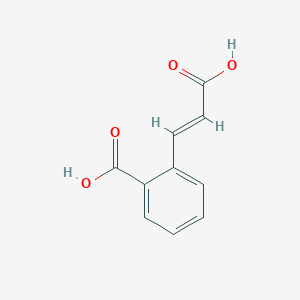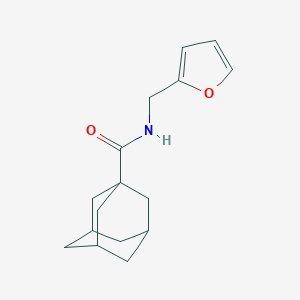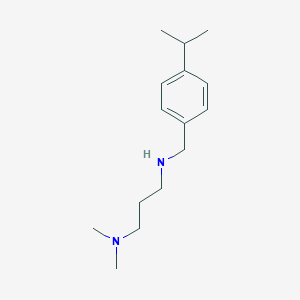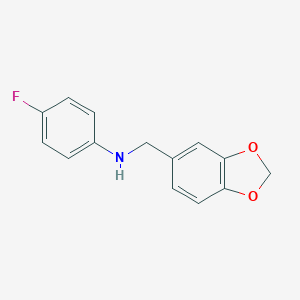
N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline” is a complex organic compound. The “benzodioxol” part suggests the presence of a benzene ring fused with a 1,3-dioxol ring. The “fluoroaniline” part indicates an aniline (an aromatic amine) with a fluorine atom attached .
Molecular Structure Analysis
Based on its name, this compound likely has a complex structure with multiple rings. The benzodioxol indicates a fused ring system consisting of a benzene ring and a 1,3-dioxol ring. The fluoroaniline part suggests an aniline group (an amino group attached to a benzene ring) with a fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like molecular weight, solubility, melting point, boiling point, and reactivity. These properties are determined by the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Enzyme Inhibition
The compound has been synthesized using a microwave-assisted method, showcasing its potential in facilitating chemical reactions and creating derivatives with significant inhibitory effects on certain enzymes. For instance, derivatives such as N-benzylidene-4-fluoroaniline have demonstrated strong inhibitory activities on carbonic anhydrase isoenzymes, hinting at potential therapeutic applications for enzyme-related disorders (Çelik & Babagil, 2019).
Crystal Structure Analysis
Research on isomeric compounds containing similar functional groups has been conducted to understand the role of oxygen atoms in forming intermolecular interactions. These studies provide insight into how minor changes in molecular structure can impact physical properties and chemical reactivity, which is crucial for the design of new compounds with desired characteristics (Facchinetti et al., 2016).
Synthesis of Complex Organic Molecules
The compound has also been used as a precursor in the synthesis of complex organic molecules, such as naphtho- and tetracyclic diazaquinone derivatives. These synthesized compounds are crucial for the development of new materials and drugs, illustrating the compound's role in advancing organic chemistry and pharmacology (Abdassalam et al., 2019).
Herbicidal Activity
In agriculture, derivatives of the compound have been explored for their herbicidal activity. This research contributes to the development of new, more effective herbicides, demonstrating the compound's utility in improving agricultural productivity and managing weed resistance (Huang et al., 2005).
Antimicrobial and Antifungal Applications
Additionally, the compound's derivatives have shown promising antimicrobial and antifungal activities, indicating potential for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi. This line of research is crucial in addressing the growing challenge of antibiotic resistance (Attia et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-11-2-4-12(5-3-11)16-8-10-1-6-13-14(7-10)18-9-17-13/h1-7,16H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLOFZRCJRQALK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B358626.png)
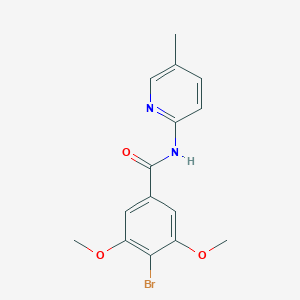
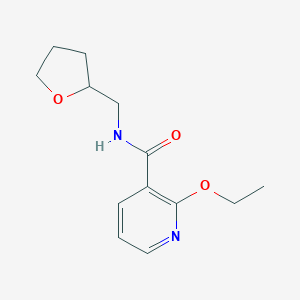
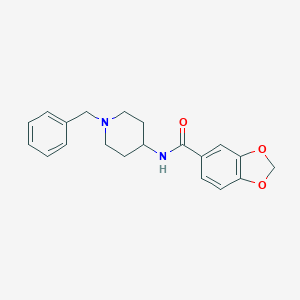

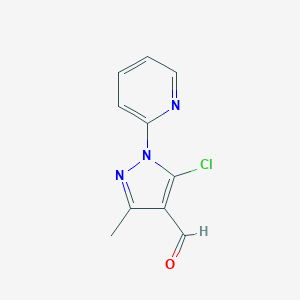
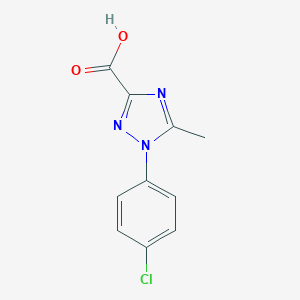
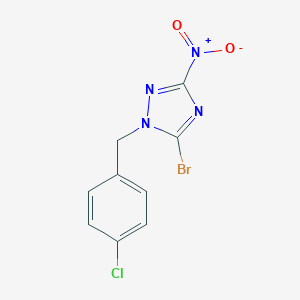
![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B358681.png)
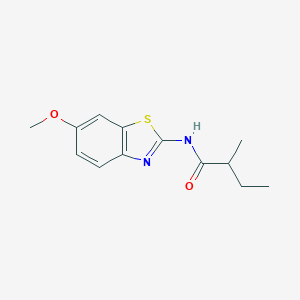
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B358686.png)
